molecular formula C14H18N2O2 B12794508 6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one CAS No. 7702-42-3

6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one

Cat. No.: B12794508
CAS No.: 7702-42-3
M. Wt: 246.30 g/mol
InChI Key: OONNHEAQJYWXEI-UHFFFAOYSA-N
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Description

6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features an amino group at the 6th position, a butylamino group at the 7th position, and a methyl group at the 4th position on the chromen-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methyl-2H-chromen-2-one with butylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The amino group at the 6th position can be introduced through a subsequent nitration and reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the chromen-2-one core, followed by the introduction of the butylamino and amino groups. Catalysts and solvents used in the process are selected to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can modify the amino groups to form different derivatives.

    Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe.

    Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Industry: Utilized in the development of dyes, optical brighteners, and other functional materials.

Mechanism of Action

The mechanism of action of 6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Similar in structure but contains a benzotriazole core.

    3-Aminocoumarin: Another aminocoumarin derivative with different substitution patterns.

Uniqueness

6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and butylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7702-42-3

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

6-amino-7-(butylamino)-4-methylchromen-2-one

InChI

InChI=1S/C14H18N2O2/c1-3-4-5-16-12-8-13-10(7-11(12)15)9(2)6-14(17)18-13/h6-8,16H,3-5,15H2,1-2H3

InChI Key

OONNHEAQJYWXEI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C2C(=CC(=O)OC2=C1)C)N

Origin of Product

United States

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